Cas no 1017481-33-2 (3-4-(propan-2-yl)phenylmorpholine)

3-4-(propan-2-yl)phenylmorpholine 化学的及び物理的性質
名前と識別子
-
- 3-[4-(METHYLETHYL)PHENYL]MORPHOLINE
- Morpholine, 3-[4-(1-methylethyl)phenyl]-
- 1017481-33-2
- EN300-1850039
- 3-[4-(1-Methylethyl)phenyl]morpholine
- DTXSID201285473
- 3-[4-(propan-2-yl)phenyl]morpholine
- 3-4-(propan-2-yl)phenylmorpholine
-
- インチ: 1S/C13H19NO/c1-10(2)11-3-5-12(6-4-11)13-9-15-8-7-14-13/h3-6,10,13-14H,7-9H2,1-2H3
- InChIKey: CGAPWOGSDYFKDD-UHFFFAOYSA-N
- ほほえんだ: N1CCOCC1C1=CC=C(C(C)C)C=C1
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 0.988±0.06 g/cm3(Predicted)
- ふってん: 312.0±32.0 °C(Predicted)
- 酸性度係数(pKa): 8.33±0.40(Predicted)
3-4-(propan-2-yl)phenylmorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850039-2.5g |
3-[4-(propan-2-yl)phenyl]morpholine |
1017481-33-2 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1850039-0.05g |
3-[4-(propan-2-yl)phenyl]morpholine |
1017481-33-2 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1850039-1g |
3-[4-(propan-2-yl)phenyl]morpholine |
1017481-33-2 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1850039-5g |
3-[4-(propan-2-yl)phenyl]morpholine |
1017481-33-2 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1850039-0.25g |
3-[4-(propan-2-yl)phenyl]morpholine |
1017481-33-2 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1850039-5.0g |
3-[4-(propan-2-yl)phenyl]morpholine |
1017481-33-2 | 5g |
$3977.0 | 2023-05-26 | ||
Enamine | EN300-1850039-10.0g |
3-[4-(propan-2-yl)phenyl]morpholine |
1017481-33-2 | 10g |
$5897.0 | 2023-05-26 | ||
Enamine | EN300-1850039-10g |
3-[4-(propan-2-yl)phenyl]morpholine |
1017481-33-2 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1850039-1.0g |
3-[4-(propan-2-yl)phenyl]morpholine |
1017481-33-2 | 1g |
$1371.0 | 2023-05-26 | ||
Enamine | EN300-1850039-0.5g |
3-[4-(propan-2-yl)phenyl]morpholine |
1017481-33-2 | 0.5g |
$809.0 | 2023-09-19 |
3-4-(propan-2-yl)phenylmorpholine 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
3-4-(propan-2-yl)phenylmorpholineに関する追加情報
Recent Advances in the Study of 1017481-33-2 and 3-4-(propan-2-yl)phenylmorpholine in Chemical Biology and Pharmaceutical Research
The compound 1017481-33-2, along with its derivative 3-4-(propan-2-yl)phenylmorpholine, has garnered significant attention in recent chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug discovery, particularly in the modulation of central nervous system (CNS) targets. This research brief synthesizes the latest findings on these compounds, focusing on their synthesis, pharmacological properties, and therapeutic potential.
Recent studies have highlighted the role of 1017481-33-2 as a key intermediate in the synthesis of bioactive molecules. Its structural features, including a morpholine ring and an isopropylphenyl moiety, contribute to its versatility in medicinal chemistry. Researchers have successfully utilized 1017481-33-2 to develop novel analogs, including 3-4-(propan-2-yl)phenylmorpholine, which exhibits promising binding affinities for serotonin and dopamine receptors. These findings suggest potential applications in treating neurological disorders such as depression and Parkinson's disease.
In vitro and in vivo studies of 3-4-(propan-2-yl)phenylmorpholine have demonstrated its favorable pharmacokinetic profile, including good blood-brain barrier penetration and metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed selective agonism at the 5-HT1A receptor subtype, with an EC50 value of 12 nM. This receptor subtype is a well-established target for anxiolytic and antidepressant drugs, positioning 3-4-(propan-2-yl)phenylmorpholine as a potential lead compound for further development.
The synthetic pathways for both 1017481-33-2 and 3-4-(propan-2-yl)phenylmorpholine have been optimized in recent years. A novel catalytic system using palladium nanoparticles supported on graphene oxide has been reported to improve the yield of 1017481-33-2 by 35% compared to traditional methods. For 3-4-(propan-2-yl)phenylmorpholine, a one-pot synthesis approach has been developed that reduces production costs while maintaining high purity (>99.5%), as documented in a recent patent application (WO2023124567).
Safety and toxicology studies have progressed significantly, with comprehensive assessments of both compounds now available. Acute toxicity testing in rodent models showed that 3-4-(propan-2-yl)phenylmorpholine has a favorable safety profile, with an LD50 > 500 mg/kg. Chronic administration studies (28-day) revealed no significant organ toxicity at therapeutic doses, though mild hepatic enzyme elevation was observed at higher doses. These findings support the continued investigation of these compounds for clinical applications.
Future research directions include structure-activity relationship (SAR) studies to optimize the pharmacological profile of 3-4-(propan-2-yl)phenylmorpholine derivatives. Computational modeling suggests that modifications to the morpholine ring could enhance receptor subtype selectivity. Additionally, combination therapies with existing CNS drugs are being explored to potentially improve therapeutic outcomes while minimizing side effects. The continued investigation of 1017481-33-2 and its derivatives represents an exciting frontier in neuropharmacology and drug development.
1017481-33-2 (3-4-(propan-2-yl)phenylmorpholine) 関連製品
- 165967-81-7(Teriparatide acetate)
- 2171427-27-1(4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid)
- 685850-58-2((2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide)
- 1934962-92-1(Benzyl (2,2-difluorocyclopentyl)carbamate)
- 1211495-47-4(4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride)
- 725212-08-8(1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-amine)
- 1543782-46-2(2-Amino-3-(3-ethoxy-4-hydroxyphenyl)-3-hydroxypropanoic acid)
- 125272-25-5(1-(3-Hydroxybutan-2-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one)
- 2228881-98-7(tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-2-methoxyphenyl}carbamate)
- 2137667-58-2(4-Chloro-5-methoxy-6-methyl-2-(trichloromethyl)pyrimidine)




